Futalosine

Description

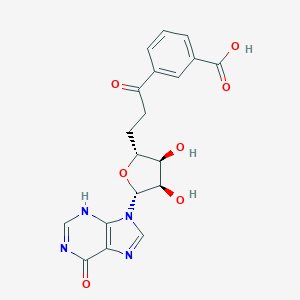

This compound is a natural product found in Streptomyces with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Futalosine Pathway in Streptomyces: A Technical Guide to its Discovery and Core Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone (vitamin K2) is an essential component of the electron transport chain in many bacteria. While the classical biosynthesis pathway has been well-elucidated, a significant portion of bacteria, including the prolific antibiotic producers of the genus Streptomyces, utilize an alternative route known as the futalosine pathway. First discovered in a nonpathogenic strain of Streptomyces, this pathway presents a compelling target for the development of narrow-spectrum antibiotics. This is because many pathogenic bacteria, such as Helicobacter pylori and Chlamydia trachomatis, rely on the this compound pathway, whereas it is absent in humans and most commensal gut bacteria. This guide provides an in-depth technical overview of the this compound pathway in Streptomyces, detailing its discovery, the enzymes and intermediates involved, and the experimental methodologies used for its characterization.

The this compound Pathway: An Alternative Route to Menaquinone

The this compound pathway diverges from the classical menaquinone biosynthesis pathway at chorismate, a key intermediate in the shikimate pathway. In Streptomyces, four core enzymes, encoded by the mqnABCD gene cluster, catalyze the conversion of chorismate to 1,4-dihydroxy-6-naphthoate. This contrasts with the classical pathway which produces 1,4-dihydroxy-2-naphthoate. Subsequent enzymatic steps, which are not yet fully characterized in Streptomyces, are presumed to involve prenylation and methylation to yield the final menaquinone molecule.

The core enzymatic steps of the this compound pathway in Streptomyces are as follows:

-

MqnA (Chorismate-pyruvate lyase-like enzyme): Initiates the pathway by converting chorismate into an enigmatic intermediate.

-

MqnB (this compound hydrolase): Catalyzes the hydrolysis of this compound to dehypoxanthinyl this compound (DHFL) and hypoxanthine (B114508).

-

MqnC (Radical SAM enzyme): A member of the radical S-adenosylmethionine (SAM) superfamily, MqnC is predicted to catalyze a complex rearrangement of DHFL.

-

MqnD (Dehydratase): Likely responsible for a dehydration step in the pathway.

The discovery of this pathway has opened new avenues for antimicrobial drug discovery, targeting enzymes that are essential for certain pathogens but absent in the host.

Quantitative Data

Currently, detailed kinetic data for the this compound pathway enzymes from Streptomyces is limited in the publicly available literature. However, studies on the homologous this compound hydrolase (MqnB) from Thermus thermophilus provide valuable insights into the enzyme's function.

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| This compound Hydrolase (TTHA0556) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | [1] |

Signaling Pathways and Logical Relationships

The this compound pathway is a linear metabolic route with several key enzymatic transformations. The following diagram illustrates the core steps of the pathway.

Caption: The core this compound pathway in Streptomyces.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Genetic Manipulation: mqn Gene Knockout in Streptomyces

This protocol describes a general method for creating a gene knockout mutant in Streptomyces using homologous recombination, a technique that was instrumental in confirming the involvement of the mqn genes in menaquinone biosynthesis.

a. Construction of the Gene Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target mqn gene from Streptomyces genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that contains a selectable marker (e.g., an apramycin (B1230331) resistance cassette) between the two flanking regions.

-

The vector should also carry a counter-selectable marker if a two-step recombination strategy is to be used.

-

Verify the final construct by restriction digestion and sequencing.

b. Intergeneric Conjugation from E. coli to Streptomyces:

-

Grow the E. coli donor strain carrying the knockout plasmid and a helper strain (e.g., ET12567/pUZ8002) to mid-log phase.

-

Prepare spores of the recipient Streptomyces strain.

-

Mix the E. coli donor and helper strains with the Streptomyces spores on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow conjugation to occur.

-

Overlay the plates with a selective antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance marker on the knockout plasmid.

-

Incubate until exconjugants appear.

c. Screening for Double Crossover Mutants:

-

Patch the exconjugants onto media with and without the antibiotic for which the plasmid backbone confers resistance (if applicable).

-

Isolates that are sensitive to the plasmid-conferred antibiotic but resistant to the marker within the knockout cassette are potential double crossover mutants.

-

Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression and Purification of Mqn Enzymes

This protocol outlines a general workflow for the expression and purification of Mqn enzymes from Streptomyces for subsequent biochemical characterization. Streptomyces itself can be used as a host for heterologous expression, which can be advantageous for proper protein folding.[2][3]

a. Cloning into an Expression Vector:

-

Amplify the coding sequence of the target mqn gene from Streptomyces genomic DNA.

-

Clone the PCR product into a suitable Streptomyces expression vector, often containing an inducible promoter (e.g., the tipA promoter) and a tag for purification (e.g., a His-tag).

-

Transform the expression construct into a suitable E. coli strain for plasmid propagation and then into the desired Streptomyces expression host via protoplast transformation or conjugation.

b. Protein Expression and Cell Lysis:

-

Grow the recombinant Streptomyces strain in a suitable liquid medium to the desired cell density.

-

Induce protein expression by adding the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter).

-

Continue incubation to allow for protein expression.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

c. Protein Purification:

-

Apply the clarified lysate to a chromatography resin that specifically binds the purification tag (e.g., a Ni-NTA resin for His-tagged proteins).

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., an imidazole (B134444) gradient for His-tagged proteins).

-

Further purify the protein if necessary using other chromatography techniques such as size-exclusion or ion-exchange chromatography.

-

Assess the purity of the final protein sample by SDS-PAGE.

Enzymatic Assays

a. MqnA (Chorismate-pyruvate lyase-like):

The activity of MqnA can be monitored by measuring the disappearance of the substrate, chorismate.

-

Set up a reaction mixture containing a suitable buffer, purified MqnA, and chorismate.

-

Monitor the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate.

-

Kinetic parameters can be determined by varying the concentration of chorismate.

b. MqnB (this compound Hydrolase):

The activity of MqnB can be assayed by monitoring the formation of the product, dehypoxanthinyl this compound (DHFL), or the release of hypoxanthine.

-

Incubate purified MqnB with its substrate, this compound, in an appropriate buffer.

-

Stop the reaction at various time points.

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate and products.

-

Alternatively, the release of hypoxanthine can be coupled to a secondary enzymatic reaction that produces a detectable signal.

c. MqnC (Radical SAM Enzyme):

Assaying radical SAM enzymes is complex and requires anaerobic conditions to protect the iron-sulfur cluster.

-

All steps, including protein purification and the assay itself, must be performed in an anaerobic chamber.

-

The reaction mixture should contain the purified MqnC, its substrate (DHFL), S-adenosylmethionine (SAM), and a reducing system (e.g., dithionite).

-

The reaction can be monitored by LC-MS to detect the product.

-

The cleavage of SAM can also be followed by HPLC.

d. MqnD (Dehydratase):

The activity of a dehydratase can be monitored by following the formation of a double bond in the product, which often results in a change in the UV-Vis absorbance spectrum.

-

Incubate purified MqnD with its substrate (the product of the MqnC reaction).

-

Monitor the reaction by spectrophotometry or by LC-MS to identify and quantify the product.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol describes a general method for the extraction and analysis of this compound pathway intermediates from Streptomyces cultures.

a. Quenching and Metabolite Extraction:

-

Rapidly quench the metabolism of a Streptomyces liquid culture by adding a cold solvent mixture (e.g., 60% methanol (B129727) at -45°C).

-

Harvest the cells by centrifugation at a low temperature.

-

Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Separate the polar and non-polar phases by centrifugation. The this compound pathway intermediates are expected to be in the polar phase.

b. LC-MS/MS Analysis:

-

Dry the polar extract and resuspend it in a suitable solvent for LC-MS/MS analysis.

-

Separate the metabolites using a reverse-phase or HILIC chromatography column coupled to a mass spectrometer.

-

Identify the this compound pathway intermediates based on their accurate mass and fragmentation patterns, using authentic standards if available.

-

Quantify the metabolites by comparing their peak areas to those of known standards.

Regulation of the this compound Pathway in Streptomyces

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated, often linked to the developmental stage of the bacterium. Recent studies have shown that the expression of the this compound pathway genes in Streptomyces sp. MNU77 is phase-dependent. The expression of mqnA, mqnB, and mqnD is significantly downregulated in spores compared to the vegetative hyphal stage, suggesting a decrease in menaquinone production during dormancy.[4] This indicates that the this compound pathway is part of the complex regulatory network that governs the transition between growth and secondary metabolism in Streptomyces.

The following diagram illustrates a simplified workflow for investigating the regulation of the this compound pathway.

Caption: Workflow for studying the developmental regulation of the this compound pathway.

Conclusion

The discovery of the this compound pathway in Streptomyces has not only expanded our understanding of menaquinone biosynthesis but has also provided a promising new avenue for the development of targeted antimicrobial therapies. While much has been learned about the core components of this pathway, further research is needed to fully characterize the enzymatic mechanisms and regulatory networks that govern its function in Streptomyces. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly uncover new insights into this fascinating metabolic pathway and its potential for therapeutic intervention.

References

- 1. Regulatory orchestration of FK506 biosynthesis in Streptomyces tsukubaensis NRRL 18488 revealed through systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Functional Screening of Streptomyces coelicolor Regulators by Use of a pH Indicator and Application to the MarR-Like Regulator AbsC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Respiratory Quinone Switches from Menaquinone to Polyketide Quinone during the Development Cycle in Streptomyces sp. Strain MNU77 - PMC [pmc.ncbi.nlm.nih.gov]

The Futalosine Pathway: A Divergent Route to Menaquinone Biosynthesis from Chorismate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in many prokaryotes. While the classical menaquinone biosynthetic pathway is well-established, a distinct and evolutionarily ancient route, the futalosine pathway, has been discovered in a broad range of bacteria, including several pathogenic species. This pathway presents a novel set of enzymatic targets for the development of targeted antimicrobial agents. This technical guide provides a comprehensive overview of the this compound pathway, detailing the enzymatic cascade from the central metabolic intermediate, chorismate, to the menaquinone precursor, 1,4-dihydroxy-6-naphthoate, and beyond. We present a synthesis of the current understanding of the mechanisms of the core enzymes—MqnA, MqnB, MqnC, and MqnD—supported by available quantitative kinetic data. Detailed experimental protocols for key enzymatic assays are provided to facilitate further research in this area. Furthermore, this guide includes visualizations of the biochemical transformations and experimental workflows to aid in the conceptual understanding of this important metabolic pathway.

Introduction

Menaquinone, a vital lipid-soluble electron carrier, is synthesized by prokaryotes through two distinct pathways: the classical pathway and the more recently elucidated this compound pathway.[1][2][3] The this compound pathway is of particular interest as it is utilized by a number of pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni, but is absent in humans and many commensal gut bacteria, making its constituent enzymes attractive targets for novel antibiotic development.[4][5]

This pathway commences with the conversion of chorismate, a key branch-point intermediate in aromatic amino acid biosynthesis, into the eponymous intermediate, this compound. A cascade of four core enzymes, MqnA, MqnB, MqnC, and MqnD, catalyzes the transformation of chorismate into 1,4-dihydroxy-6-naphthoate.[2][3] Subsequent tailoring reactions, including prenylation, methylation, and decarboxylation, are required to complete the biosynthesis of the final menaquinone molecule, though these later steps are less well-characterized.[2][6]

This guide aims to provide a detailed technical resource for researchers investigating the this compound pathway. It consolidates the current knowledge on the enzymatic mechanisms, presents available kinetic data for comparative analysis, and offers detailed protocols for the characterization of the pathway's key enzymes.

The Core this compound Pathway: Chorismate to 1,4-Dihydroxy-6-naphthoate

The initial phase of the this compound pathway involves a four-step enzymatic conversion of chorismate to 1,4-dihydroxy-6-naphthoate. The enzymes responsible for this transformation are MqnA, MqnB, MqnC, and MqnD.

MqnA: A Novel Chorismate Dehydratase

The first committed step in the this compound pathway is catalyzed by MqnA, a unique chorismate dehydratase.[7] MqnA converts chorismate to 3-enolpyruvyl-benzoate (3-EPB) through a dehydration reaction.[7] Structural and mechanistic studies suggest that the reaction proceeds via a substrate-assisted catalysis mechanism, where the enolpyruvyl group of chorismate itself acts as the catalytic base.[7]

MqnB: A Specific this compound Hydrolase

The intermediate following the action of enzymes that convert 3-EPB to this compound is this compound itself. This compound is then hydrolyzed by MqnB, a this compound hydrolase, to yield dehypoxanthinyl this compound (DHFL) and hypoxanthine.[5] In some organisms, such as Helicobacter pylori, an alternative route exists where aminodeoxythis compound (AFL) is directly converted to DHFL by the enzyme 5'-methylthioadenosine nucleosidase (MTAN).[4]

MqnC: A Radical SAM Enzyme for Cyclization

MqnC is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. It catalyzes the conversion of dehypoxanthinyl this compound (DHFL) to cyclic dehypoxanthinyl this compound (cDHFL).[6] The proposed mechanism involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates a series of radical-mediated reactions leading to the cyclization of the substrate.[6]

MqnD: The Final Step to the Naphthoate Core

The final enzyme in the core pathway, MqnD, is 1,4-dihydroxy-6-naphthoate synthase. It catalyzes the conversion of cyclic dehypoxanthinyl this compound to 1,4-dihydroxy-6-naphthoate, the aromatic core of the menaquinone molecule produced by this pathway.[2][3]

Below is a DOT language script for visualizing the core this compound pathway.

Quantitative Enzyme Kinetic Data

A critical aspect of understanding any metabolic pathway is the characterization of the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available in the literature, some key parameters have been determined.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| MqnA | Streptomyces coelicolor | Chorismate | N/A | N/A | N/A | Kinetic assays have been performed, but specific wild-type values are not reported.[8] |

| MqnB (this compound Hydrolase) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 6.6 x 10³ | [9] |

| AFL Deaminase (HpAFLDA) | Helicobacter pylori | AFL | N/A | N/A | 6.8 x 10⁴ | [4][10] |

| MqnC | Bacillus halodurans | DHFL | N/A | N/A | N/A | In vitro reconstitution has been achieved, but kinetic parameters are not reported.[6] |

| MqnD | Various | cDHFL | N/A | N/A | N/A | The function is known, but kinetic data is not yet available. |

Note: N/A indicates that the data is not available in the cited literature. The kinetic parameters for MqnA, MqnC, and MqnD remain a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of the core this compound pathway enzymes.

MqnA (Chorismate Dehydratase) Kinetics Assay using LC-MS/MS

This protocol is adapted from the methodology described for Streptomyces coelicolor MqnA.[7]

Objective: To determine the kinetic parameters of MqnA by measuring the formation of 3-enolpyruvyl-benzoate (3-EPB) from chorismate.

Materials:

-

Purified MqnA enzyme

-

Chorismate solution (substrate)

-

Reaction buffer: 100 mM Tris-HCl, pH 7.5

-

Quenching solution: 6 M Guanidinium (B1211019) chloride

-

Methanol (B129727) (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Prepare a series of chorismate substrate concentrations ranging from 0 to 1500 µM in the reaction buffer.

-

Set up the reactions in a total volume of 50 µL. Each reaction should contain the reaction buffer and a specific concentration of chorismate.

-

Pre-incubate the reaction mixtures at room temperature (22 °C) for 5 minutes.

-

Initiate the reaction by adding MqnA to a final concentration of 0.05 µM.

-

Incubate the reaction for a fixed time (e.g., 5 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 6 M guanidinium chloride.

-

Add 900 µL of 100% methanol to the quenched reaction mixture.

-

Centrifuge the mixture at 21,100 x g for 30 minutes to precipitate the protein.

-

Analyze the supernatant for the presence and quantity of 3-EPB using a validated LC-MS/MS method.

-

Determine the initial reaction velocities at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine K_m and V_max.

Below is a DOT language script for the MqnA experimental workflow.

MqnB (this compound Hydrolase) Activity Assay

This protocol is a general guide based on the characterization of MqnB from Thermus thermophilus.[9]

Objective: To measure the activity of MqnB by monitoring the conversion of this compound to DHFL.

Materials:

-

Purified MqnB enzyme

-

This compound solution (substrate)

-

Reaction buffer (e.g., optimal buffer for the specific MqnB, for T. thermophilus MqnB, the optimal pH is 4.5)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.

-

Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 80 °C for T. thermophilus MqnB).

-

Initiate the reaction by adding a known amount of purified MqnB enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or by rapid cooling).

-

Analyze the quenched samples by HPLC to separate and quantify the remaining this compound and the product, DHFL.

-

Calculate the rate of product formation or substrate consumption. For kinetic analysis, perform the assay at varying substrate concentrations and determine the initial velocities.

MqnC (Radical SAM Enzyme) Activity Assay

This protocol is based on the in vitro reconstitution of MqnC from Bacillus halodurans.[6] Assays involving radical SAM enzymes require strict anaerobic conditions.

Objective: To detect the conversion of DHFL to cDHFL by MqnC.

Materials:

-

Purified and reconstituted MqnC enzyme (containing the [4Fe-4S] cluster)

-

DHFL solution (substrate)

-

S-adenosyl-L-methionine (SAM)

-

Sodium dithionite (B78146) (reducing agent)

-

Anaerobic reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

-

Anaerobic chamber or glove box

-

LC-MS system

Procedure:

-

All solutions and materials must be made anaerobic by purging with an inert gas (e.g., argon or nitrogen).

-

Inside an anaerobic chamber, prepare the reaction mixture containing the anaerobic buffer, DHFL, and SAM.

-

Add sodium dithionite to reduce the [4Fe-4S] cluster of MqnC to its active state.

-

Initiate the reaction by adding the reconstituted MqnC enzyme.

-

Incubate the reaction at an appropriate temperature for a set period.

-

Quench the reaction (e.g., by exposure to air or addition of a quenching agent).

-

Analyze the reaction mixture by LC-MS to detect the formation of cDHFL. The expected mass-to-charge ratio (m/z) for cDHFL in negative ion mode is 293.1.[6]

MqnD (1,4-dihydroxy-6-naphthoate synthase) Assay

A specific experimental protocol for a kinetic assay of MqnD is not yet well-documented in the literature. However, a potential assay could be designed based on the detection of its product, 1,4-dihydroxy-6-naphthoate.

Objective: To measure the formation of 1,4-dihydroxy-6-naphthoate from cDHFL.

Materials:

-

Purified MqnD enzyme

-

cDHFL solution (substrate, which may need to be synthesized or purified from MqnC reactions)

-

Reaction buffer

-

HPLC or LC-MS system

Procedure:

-

Set up a reaction mixture containing the reaction buffer and cDHFL.

-

Initiate the reaction by adding purified MqnD.

-

Incubate the reaction under optimal conditions (temperature, pH).

-

At different time points, stop the reaction and analyze the mixture for the formation of 1,4-dihydroxy-6-naphthoate using HPLC (monitoring at a specific UV wavelength) or LC-MS for more sensitive and specific detection.

The Later Steps of the this compound Pathway

The conversion of 1,4-dihydroxy-6-naphthoate to the final menaquinone product involves a series of tailoring reactions, including prenylation, methylation, and potentially decarboxylation.[2] The exact order of these events and the enzymes involved are still under active investigation. In Streptomyces coelicolor, gene clusters suggest the involvement of a prenyltransferase (SCO4491) and a methyltransferase (SCO4556).[6] Further research is needed to fully characterize the enzymes MqnL, MqnM, MqnP, and MqnG and their roles in the final stages of menaquinone biosynthesis via the this compound pathway.

Conclusion

The this compound pathway represents a significant and widespread alternative to the classical menaquinone biosynthetic route. Its unique enzymatic machinery offers promising targets for the development of novel antibacterial agents. This guide has provided a comprehensive overview of the core pathway, from chorismate to 1,4-dihydroxy-6-naphthoate, summarizing the current understanding of the enzyme mechanisms and presenting available quantitative data. The detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway. Significant gaps in our knowledge remain, particularly concerning the kinetic parameters of several key enzymes and the precise nature of the later tailoring reactions. Future research in these areas will be crucial for a complete understanding of this compound-dependent menaquinone biosynthesis and for the successful exploitation of this pathway for therapeutic purposes.

References

- 1. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of this compound-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]

- 10. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MqnA Enzyme in the Futalosine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many bacteria. While the classical menaquinone biosynthesis pathway is well-understood, a distinct pathway, the futalosine pathway, has been discovered in a range of bacteria, including several pathogenic species. This alternative pathway presents a promising target for the development of novel narrow-spectrum antibiotics. This technical guide provides an in-depth exploration of the MqnA enzyme, which catalyzes the first committed step in the this compound pathway. We will delve into its biochemical function, structure, kinetic properties, and the experimental methodologies used for its characterization. Furthermore, we will contextualize the role of MqnA within the broader this compound pathway and discuss its potential as a target for therapeutic intervention.

Introduction to the this compound Pathway

The this compound pathway is an alternative route for the biosynthesis of menaquinone, diverging from the classical pathway at the branch point of chorismate.[1] This pathway is present in various bacteria, including pathogens like Helicobacter pylori and Campylobacter jejuni, but is absent in most commensal gut bacteria and humans, making its components attractive targets for antimicrobial drug development.[2] The pathway is initiated by the MqnA enzyme and proceeds through a series of enzymatic reactions catalyzed by MqnB, MqnC, and MqnD to produce 1,4-dihydroxy-6-naphthoate, a key precursor to menaquinone.[3]

MqnA: The Gateway Enzyme

The MqnA enzyme, a chorismate dehydratase, is the first and committing enzyme in the this compound pathway.[4] It catalyzes the conversion of chorismate to 3-enolpyruvyl-benzoate (3-EPB).[4] This dehydration reaction is unique and not observed in any other known metabolic pathway.[4]

Structure and Mechanism

Crystal structures of MqnA from Streptomyces coelicolor (ScMqnA) reveal a "Venus flytrap" fold, comprising two distinct lobes connected by a hinge region.[4] The active site is located in the cleft between these two lobes.[4] Upon substrate binding, the enzyme undergoes a conformational change, enclosing the substrate within the active site.[4]

The catalytic mechanism of MqnA proceeds via a substrate-assisted catalysis.[4] The enolpyruvyl group of the chorismate substrate itself acts as the catalytic base, abstracting a proton from the C3 position of the cyclohexadiene ring, which facilitates the elimination of a water molecule.[4]

Quantitative Data for MqnA from Streptomyces coelicolor

The following tables summarize the kinetic parameters for the wild-type MqnA from Streptomyces coelicolor (ScMqnA) and its mutants.

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-type ScMqnA | 380 ± 50 | 0.18 ± 0.01 | 474 |

| Asn17Ala | 790 ± 110 | 0.17 ± 0.01 | 215 |

| Asn17Ser | 1100 ± 200 | 0.020 ± 0.002 | 18 |

| Ser86Ala | 150 ± 30 | 0.0030 ± 0.0002 | 20 |

Table 1: Michaelis-Menten Kinetic Parameters of ScMqnA and its Mutants for Chorismate. Data were obtained from substrate-velocity curves and represent the mean ± standard deviation from three independent experiments.

| Condition | Relative Activity (%) |

| pH | |

| 6.0 | ~40 |

| 7.0 | ~80 |

| 7.5 | 100 |

| 8.0 | ~90 |

| 9.0 | ~60 |

| Temperature | |

| 20°C | ~75 |

| 25°C | 100 |

| 30°C | ~90 |

| 37°C | ~60 |

Table 2: Influence of pH and Temperature on ScMqnA Activity. The optimal activity was observed at pH 7.5 and 25°C.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the MqnA enzyme.

MqnA Enzyme Kinetics Assay (LC-MS/MS-based)

This protocol describes the determination of MqnA kinetic parameters by quantifying the formation of 3-enolpyruvyl-benzoate (3-EPB) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

-

Purified MqnA enzyme

-

Chorismate (substrate)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

Quenching Solution: 6 M Guanidium Chloride

-

Methanol (B129727) (100%)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl, pH 7.5, and varying concentrations of chorismate (e.g., 0-1500 µM).

-

Pre-incubate the reaction mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding a final concentration of 0.05 µM MqnA enzyme.

-

Incubate the reaction at 25°C for a defined period (e.g., 5 minutes), ensuring initial velocity conditions.

-

Stop the reaction by adding an equal volume of 6 M guanidium chloride.

-

Add 900 µl of 100% methanol to the quenched reaction mixture.

-

Centrifuge at 21,100 x g for 30 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and inject a 10 µl aliquot into the LC-MS/MS system.

-

Separate the product (3-EPB) from the substrate (chorismate) using a suitable C18 reverse-phase HPLC column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify the product using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring the specific parent-to-daughter ion transition for 3-EPB.

-

Generate a standard curve for 3-EPB to quantify the amount of product formed.

-

Calculate the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Crystallization of Streptomyces coelicolor MqnA (ScMqnA)

This protocol outlines the hanging-drop vapor-diffusion method for obtaining ScMqnA crystals suitable for X-ray diffraction studies.

Materials:

-

Purified and concentrated ScMqnA protein (e.g., 10-15 mg/ml in a low salt buffer)

-

Crystallization screens (e.g., Hampton Research Crystal Screen)

-

Crystallization plates (e.g., 24-well VDX plates)

-

Siliconized cover slips

-

Reservoir solutions from crystallization screens

Procedure:

-

Set up hanging drops by mixing 1 µl of the concentrated ScMqnA protein solution with 1 µl of the reservoir solution on a siliconized cover slip.

-

Invert the cover slip and seal the well of the crystallization plate containing 500 µl of the corresponding reservoir solution.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

Initial crystals of ScMqnA have been observed in conditions containing polyethylene (B3416737) glycol (PEG) as the precipitant. For example, needle-like crystals may appear in conditions such as 0.2 M ammonium (B1175870) sulfate, 0.1 M Tris pH 8.5, and 25% w/v PEG 3350.

-

Optimize initial crystal hits by systematically varying the concentrations of the precipitant, buffer pH, and salt, as well as protein concentration.

-

For cryo-protection before X-ray data collection, soak the crystals in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.

Site-Directed Mutagenesis of MqnA

This protocol describes a standard method for introducing point mutations into the mqnA gene using PCR.

Materials:

-

Plasmid DNA containing the wild-type mqnA gene

-

Complementary forward and reverse mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with a suitable number of cycles (typically 12-18) to amplify the entire plasmid containing the desired mutation. The extension time should be sufficient to amplify the full length of the plasmid (e.g., 1 minute/kb).

-

Following PCR, digest the parental, methylated template DNA by adding DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.

-

Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plate the transformation on a selective agar (B569324) plate (e.g., LB with the appropriate antibiotic).

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

The this compound Pathway

Caption: The this compound Pathway for Menaquinone Biosynthesis.

MqnA Catalytic Mechanism Workflow

Caption: Workflow of the MqnA-catalyzed dehydration of chorismate.

Experimental Workflow for MqnA Kinetic Analysis

References

- 1. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Crystallization and preliminary X-ray crystallographic analysis of carboxyl-terminal region 4 of SigR from Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Directed Mutagenesis [protocols.io]

An In-depth Technical Guide on the Function of Futalosine Hydrolase (MqnB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futalosine hydrolase (MqnB), a key enzyme in the alternative menaquinone (Vitamin K₂) biosynthetic pathway, presents a compelling target for the development of novel narrow-spectrum antibiotics. This technical guide provides a comprehensive overview of the core function of MqnB, including its enzymatic activity, kinetic parameters, and structural features. Detailed experimental protocols for protein purification and enzyme activity assays are provided, alongside a summary of known inhibitors. Variations in the this compound pathway across different bacterial species are also discussed, offering insights for targeted drug design.

Introduction

Menaquinone (MK), or Vitamin K₂, is an essential component of the electron transport chain in many bacteria. While the classical menaquinone biosynthetic pathway is well-characterized, a distinct alternative route, known as the this compound pathway, has been discovered in a range of bacteria, including several important human pathogens like Helicobacter pylori and Chlamydia trachomatis.[1][2] This pathway is absent in humans and many commensal gut bacteria, making its enzymes attractive targets for the development of selective antimicrobial agents.[3]

This compound hydrolase (EC 3.2.2.26), encoded by the mqnB gene, catalyzes a crucial step in this pathway: the hydrolysis of this compound.[4] This guide delves into the technical details of MqnB's function, providing researchers and drug development professionals with the foundational knowledge required to investigate this promising enzymatic target.

Core Function and Enzymatic Reaction

MqnB is a nucleosidase that catalyzes the hydrolysis of the N-glycosidic bond in this compound, a unique nucleoside derivative. This reaction yields dehypoxanthine this compound (DHFL) and hypoxanthine.[4][5] In some bacteria, the substrate for MqnB can be 6-amino-6-deoxythis compound (AFL), which is directly converted to DHFL and adenine.[6]

The core reaction is as follows:

This compound + H₂O → Dehypoxanthine this compound + Hypoxanthine

This step is critical for the progression of the this compound pathway, leading to the eventual synthesis of the menaquinone ring structure.[7]

Signaling and Metabolic Pathway

MqnB functions within the this compound pathway, which is an alternative to the canonical menaquinone biosynthesis pathway. The pathway starts from chorismate and proceeds through a series of enzymatic steps to produce menaquinone. The specific steps can vary between different bacterial species.

Below are diagrams illustrating the general this compound pathway and a known variation.

Figure 1: General this compound Pathway.

Figure 2: Variation in the this compound Pathway.

Quantitative Data

The enzymatic activity of MqnB has been characterized in a few organisms. The following table summarizes the available kinetic parameters.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 4.5 | 80 | [5] |

| Helicobacter pylori (MTAN) | 6-Amino-6-deoxythis compound (AFL) | 1.6 ± 0.3 | 0.022 ± 0.02 | N/A | N/A | [1] |

Note: In Helicobacter pylori, the function of MqnB is thought to be carried out by a promiscuous 5'-methylthioadenosine nucleosidase (MTAN). The kinetic parameters shown are for the hydrolysis of AFL by HpMTAN.

Inhibitors

Several compounds have been identified as inhibitors of the this compound pathway, with some potentially targeting MqnB.

| Inhibitor | Organism/Enzyme | Ki | IC₅₀ | Reference |

| Hypoxanthine | Thermus thermophilus MqnB | 1.1 mM | N/A | [2] |

| Aplasmomycin (B1261144) | This compound Pathway (H. pylori) | N/A | N/A | [6][8] |

| Boromycin (B606316) | This compound Pathway (H. pylori) | N/A | N/A | [6] |

| Docosahexaenoic acid (DHA) | This compound Pathway (C. trachomatis) | N/A | N/A | [9] |

N/A: Not available from the searched literature. The specific inhibitory constants for aplasmomycin and boromycin against MqnB have not been reported, although they are known to inhibit the overall this compound pathway.

Experimental Protocols

Recombinant MqnB Expression and Purification (Hypothetical Protocol)

This protocol is a composite based on standard methods for expressing and purifying His-tagged proteins in E. coli, adapted for a thermostable protein like MqnB from Thermus thermophilus.

Figure 3: MqnB Purification Workflow.

Materials:

-

E. coli BL21(DE3) cells harboring the MqnB expression vector

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Ni-NTA affinity resin

Procedure:

-

Expression: Inoculate a starter culture of E. coli BL21(DE3) containing the MqnB expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.

-

Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble His-tagged MqnB.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Incubate the clarified lysate with the equilibrated resin.

-

Wash: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound MqnB protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

-

Purity Check: Analyze the purified protein by SDS-PAGE.

This compound Hydrolase Activity Assay (HPLC-based)

This protocol is based on methodologies described for analyzing nucleoside hydrolase activity.[4][10]

Figure 4: HPLC-based MqnB Assay Workflow.

Materials:

-

Purified MqnB enzyme

-

This compound (substrate)

-

Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Quenching solution (e.g., 1 M HCl)

-

Reverse-phase HPLC system with a C18 column

-

UV detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Reaction Buffer and varying concentrations of this compound.

-

Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature. Initiate the reaction by adding a known amount of purified MqnB.

-

Time Course and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate this compound, DHFL, and hypoxanthine.

-

Quantification: Monitor the elution profile using a UV detector at a wavelength where the substrate and products have significant absorbance (e.g., 254 nm).

-

Data Analysis: Determine the initial reaction velocities from the rate of product formation or substrate consumption. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Structural Insights

The three-dimensional structure of the MqnB homolog from Helicobacter pylori (HpMTAN) has been determined, providing insights into the active site architecture and catalytic mechanism.[11] The enzyme adopts a fold that is characteristic of nucleoside hydrolases. Structural analysis reveals key residues involved in substrate binding and catalysis. This structural information is invaluable for the rational design of specific inhibitors targeting the active site of MqnB.

Conclusion and Future Directions

This compound hydrolase (MqnB) is a validated and promising target for the development of novel antibiotics against a range of pathogenic bacteria. Its central role in the essential menaquinone biosynthetic pathway and its absence in humans make it an ideal candidate for selective drug design. This technical guide has summarized the current understanding of MqnB's function, provided key quantitative data, and outlined detailed experimental protocols to facilitate further research in this area.

Future research should focus on:

-

Characterizing the kinetic properties of MqnB from a wider range of pathogenic bacteria.

-

Elucidating the specific inhibitory mechanisms and determining the Ki values for promising lead compounds.

-

Solving the crystal structures of MqnB from different species in complex with substrates and inhibitors to guide structure-based drug design efforts.

A deeper understanding of this compound hydrolase will undoubtedly accelerate the development of new and effective treatments for bacterial infections.

References

- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step Negative Chromatographic Purification of Helicobacter pylori Neutrophil-activating Protein Overexpressed in Escherichia coli in Batch Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nva.sikt.no [nva.sikt.no]

- 4. Purification of recombinant Helicobacter pylori urease apoenzyme encoded by ureA and ureB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aplasmomycin and boromycin are specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Activity of MqnC and MqnD: Core Enzymes of the Futalosine Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many bacteria, making its biosynthetic pathways attractive targets for novel antimicrobial agents. While the canonical menaquinone pathway is well-understood, an alternative "futalosine pathway" has been discovered in a range of microorganisms, including notable pathogens. This guide provides a detailed technical overview of the catalytic activity of two central enzymes in this pathway: MqnC, a radical S-adenosylmethionine (SAM) enzyme, and MqnD, an aromatase. We consolidate the current understanding of their reaction mechanisms, present methodologies for their characterization, and highlight the existing gaps in quantitative kinetic data, offering a roadmap for future research and therapeutic development.

Introduction: The this compound Pathway of Menaquinone Biosynthesis

Menaquinone (MK), a lipid-soluble naphthoquinone, is a vital electron carrier in the respiratory chains of numerous bacteria.[1] Its biosynthesis is crucial for bacterial survival, and because the pathway is absent in humans, its enzymes are promising targets for new antibiotics. The classical MK biosynthesis pathway, starting from chorismate, has been extensively studied. However, a distinct, alternative route known as the this compound pathway has been identified in various bacteria, including pathogens like Helicobacter pylori and Campylobacter jejuni.[2][3] This pathway also begins with chorismate but proceeds through a unique set of intermediates, including the eponymous nucleoside derivative, this compound.[2][4]

Two critical enzymes in the this compound pathway are MqnC and MqnD, which catalyze sequential steps in the formation of the naphthoate core of menaquinone.[3] Understanding the catalytic mechanisms and kinetics of these enzymes is indispensable for developing potent and specific inhibitors.

Figure 1: Core enzymatic steps of the this compound pathway catalyzed by MqnC and MqnD.

MqnC: A Radical SAM-Dependent Cyclase

MqnC is a radical S-adenosylmethionine (SAM) enzyme responsible for the cyclization of dehypoxanthine this compound (DHFL).[4] This reaction is a key step, creating the unique spiro-compound intermediate, cyclic DHFL (cDHFL).[4]

Catalytic Function and Mechanism

As a member of the radical SAM superfamily, MqnC utilizes a [4Fe-4S] cluster to catalyze the reductive cleavage of SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[4] The proposed mechanism proceeds as follows:

-

Radical Generation: The [4Fe-4S] cluster, in its reduced state, donates an electron to the sulfonium (B1226848) ion of SAM, cleaving it to produce methionine and the 5'-dA• radical.

-

Hydrogen Abstraction: The 5'-dA• radical abstracts a hydrogen atom from the C4' position of the DHFL substrate, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[4]

-

Cyclization: The resulting substrate radical undergoes intramolecular cyclization to form a new radical intermediate.

-

Re-oxidation and Product Formation: This intermediate is oxidized by transferring an electron back to the [4Fe-4S] cluster, regenerating its active state and yielding the final product, cDHFL.[4]

Figure 2: Proposed catalytic cycle of the radical SAM enzyme MqnC.

Quantitative Catalytic Data

To date, specific kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) for MqnC have not been reported in the peer-reviewed literature. A comprehensive kinetic characterization is required to fully understand its efficiency and substrate affinity.

| Parameter | Value | Reference |

| Substrate | Dehypoxanthine this compound (DHFL) | [4] |

| Product | Cyclic Dehypoxanthine this compound (cDHFL) | [4] |

| Cofactor | S-Adenosylmethionine (SAM) | [4] |

| Prosthetic Group | [4Fe-4S] Cluster | [4] |

| Km (for DHFL) | Not Reported | - |

| kcat | Not Reported | - |

| Optimal pH | Not Reported (Assays at pH 7.5) | [4] |

| Optimal Temp. | Not Reported | - |

Experimental Protocol: In Vitro MqnC Activity Assay

This protocol is based on the successful in vitro reconstitution of MqnC activity.[4] It relies on the analytical detection of the reaction products, cDHFL and 5'-deoxyadenosine, via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Reagents and Buffers:

-

Purified, Fe-S reconstituted MqnC enzyme

-

Dehypoxanthine this compound (DHFL) substrate stock solution

-

S-Adenosylmethionine (SAM) stock solution

-

Sodium dithionite (B78146) (freshly prepared solution in assay buffer)

-

Assay Buffer: 100 mM Phosphate buffer, pH 7.5

-

Quenching Solution: e.g., 10% formic acid or other suitable acid

2. Enzyme Expression and Reconstitution:

-

Express MqnC, typically as a recombinant protein in E. coli.

-

Purify the apo-enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity, size exclusion).

-

Reconstitute the [4Fe-4S] cluster under strict anaerobic conditions using a source of iron (e.g., ferric ammonium (B1175870) citrate), a source of sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or chemical reconstitution), and a reducing agent.

3. Assay Procedure:

-

All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

-

Prepare the reaction mixture in the assay buffer containing DHFL (e.g., 50-200 µM) and SAM (e.g., 100-500 µM).

-

Add the purified, reconstituted MqnC enzyme to the mixture.

-

Initiate the reaction by adding the reducing agent, sodium dithionite (e.g., 1-2 mM).

-

Incubate the reaction at a set temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours for endpoint assays, or sampled over time for kinetic analysis).

-

Control reactions should be set up, omitting one component at a time (MqnC, DHFL, SAM, or dithionite) to confirm that product formation is enzyme-dependent.[4]

4. Sample Analysis:

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC, monitoring at ~250 nm. The formation of cDHFL and 5'-deoxyadenosine should be observed.[4]

-

Confirm the identity of the product peaks by co-elution with authentic standards and by LC-MS analysis to verify the expected mass-to-charge ratio (m/z) for cDHFL ([M-H]⁻ = 293.1).[4]

5. Determination of Kinetic Parameters:

-

To determine Km and Vmax, perform the assay with a fixed concentration of MqnC and SAM while varying the concentration of the DHFL substrate.

-

Measure the initial reaction velocity (v₀) at each substrate concentration.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[5] The turnover number (kcat) can then be calculated by dividing Vmax by the enzyme concentration.[6]

MqnD: A Naphthoate Synthase (Aromatase)

Following the cyclization reaction by MqnC, the MqnD enzyme catalyzes the subsequent aromatization step. It converts the spiro-lactone intermediate, cDHFL, into the bicyclic aromatic compound 1,4-dihydroxy-6-naphthoic acid (DHNA), which is the core scaffold of menaquinone.[1]

Catalytic Function and Mechanism

The crystal structure of MqnD from Thermus thermophilus has been solved, providing significant insights into its catalytic mechanism. The enzyme comprises two α/β domains that form an active site pocket between them.[2] While the precise mechanism is still under investigation, structural data suggests a likely acid-base catalysis mechanism:

-

Substrate Binding: cDHFL binds within the active site pocket. Highly conserved residues, including Thr107, Ala108, and Ser57, are implicated in binding the carboxylate group of the substrate.[4]

-

Catalysis: The residue His145, which is highly conserved and located in the active site, is proposed to function as the catalytic base.[2] It likely initiates the reaction by abstracting a proton, facilitating the rearrangement and subsequent aromatization of the ring system to form DHNA.

Quantitative Catalytic Data

Similar to MqnC, the specific kinetic parameters for the MqnD-catalyzed reaction have not yet been published. Experimental determination of these values is a critical next step in characterizing the this compound pathway.

| Parameter | Value | Reference |

| Substrate | Cyclic Dehypoxanthine this compound (cDHFL) | [1] |

| Product | 1,4-Dihydroxy-6-Naphthoic Acid (DHNA) | [1] |

| Cofactor | None reported | - |

| Km (for cDHFL) | Not Reported | - |

| kcat | Not Reported | - |

| Optimal pH | Not Reported | - |

| Optimal Temp. | Not Reported | - |

Experimental Protocol: In Vitro MqnD Activity Assay

This proposed protocol is based on general enzymatic assay principles and the known properties of MqnD and its substrate/product.

1. Reagents and Buffers:

-

Purified MqnD enzyme

-

Cyclic DHFL (cDHFL) substrate: This must be biosynthesized using an MqnC reaction or purified from appropriate bacterial strains.[4]

-

Assay Buffer: e.g., 50 mM Tris-HCl with a suitable pH (to be determined empirically, starting around pH 7.5-8.0).

-

Quenching Solution: 10% formic acid or methanol.

2. Enzyme Expression and Purification:

-

Express and purify MqnD using standard recombinant protein techniques.

3. Assay Procedure:

-

Prepare the reaction mixture in the assay buffer containing a known concentration of the cDHFL substrate.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a defined amount of purified MqnD enzyme.

-

Incubate for a set time, taking samples at various time points for kinetic analysis.

-

Set up a negative control reaction without the MqnD enzyme.

4. Sample Analysis:

-

Stop the reaction by mixing the sample with the quenching solution.

-

Clarify the sample by centrifugation.

-

Analyze the supernatant by reverse-phase HPLC. Monitor the consumption of the cDHFL peak and the appearance of the DHNA product peak. The aromatic nature of DHNA will likely result in a distinct UV-Vis absorbance spectrum compared to cDHFL, aiding in detection.

-

Confirm the product identity via LC-MS.

5. Determination of Kinetic Parameters:

-

Follow the procedure outlined in section 2.3.5, varying the concentration of the cDHFL substrate to determine Km and Vmax.

Figure 3: A generalized experimental workflow for characterizing MqnC and MqnD activity.

Summary and Future Directions

MqnC and MqnD are essential enzymes in the alternative this compound pathway for menaquinone biosynthesis, representing promising targets for the development of narrow-spectrum antibiotics. MqnC employs a sophisticated radical SAM mechanism for a unique cyclization reaction, while MqnD performs a critical aromatization step likely via acid-base catalysis. While their functions and mechanisms are beginning to be understood, a significant gap remains in the quantitative characterization of their catalytic activity.

For researchers in drug development, the immediate priorities should be:

-

Full Kinetic Characterization: Determining the Km, kcat, and kcat/Km values for both enzymes is crucial for understanding their efficiency and for the quantitative assessment of potential inhibitors.

-

High-Throughput Assay Development: Adapting the described HPLC-based assays to a higher-throughput format (e.g., using absorbance or fluorescence-based readouts) will be necessary for screening compound libraries.

-

Inhibitor Discovery and Mechanism of Action Studies: With robust assays in place, screening for inhibitors and characterizing their mode of action (e.g., competitive, non-competitive) can proceed, paving the way for the development of new therapeutics targeting this essential bacterial pathway.

References

- 1. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 6. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

Futalosine: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futalosine is a naturally occurring nucleoside analog isolated from Streptomyces sp. MK359-NF1. It serves as a key intermediate in the alternative menaquinone (vitamin K2) biosynthetic pathway, known as the this compound pathway. This pathway is present in a range of bacteria, including several pathogenic species, but is absent in humans, making it a promising target for the development of novel antibiotics. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its spectral data, a detailed description of the this compound pathway, and experimental protocols for its isolation and analysis.

Chemical Structure and Identification

This compound is a unique nucleoside composed of a hypoxanthine (B114508) base linked to a modified ribose sugar, which is further attached to a 3-carboxybenzoyl group.

IUPAC Name: 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₁₉H₁₈N₄O₇[1] |

| Molecular Weight | 414.37 g/mol |

| CAS Number | 210644-32-9[1] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2--INVALID-LINK--N3C=NC4=C3N=CNC4=O)O">C@HO[1] |

| InChI | InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1[1] |

| InChIKey | VEDWXCWBMDQNCV-SCFUHWHPSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The following table summarizes available data, including computed values from reputable sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -0.8 | PubChem (Computed) |

| Hydrogen Bond Donors | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 9 | PubChem (Computed) |

| Rotatable Bond Count | 6 | PubChem (Computed) |

| Exact Mass | 414.117549 g/mol | PubChem (Computed) |

| UV Maximum (in H₂O) | 245 nm | [2] |

| IR (KBr, cm⁻¹) | 3200, 1700, 1605, 1560, 1395 | [2] |

Biological Properties and the this compound Pathway

This compound's primary biological significance lies in its role as an intermediate in the this compound pathway for menaquinone (MK) biosynthesis. This pathway is an alternative to the canonical menaquinone pathway and is utilized by various bacteria.

The this compound Pathway: A Novel Antibiotic Target

The this compound pathway converts chorismate to 1,4-dihydroxy-6-naphthoic acid (DHNA), a precursor to menaquinone. The key enzymes involved are MqnA, MqnB, MqnC, and MqnD. The absence of this pathway in humans and commensal gut bacteria makes it an attractive target for the development of narrow-spectrum antibiotics against pathogens such as Helicobacter pylori and Chlamydia trachomatis.

Biological Activity

This compound itself exhibits weak cytotoxic activity. However, its derivative, 6-O-methylthis compound methylester, has shown inhibitory activity against the growth of HeLa-S3 cells with an IC₅₀ of 19.5 µg/mL. This derivative was found to inhibit the incorporation of ³H-thymidine and ³H-uridine in these cells, suggesting an interference with DNA and RNA synthesis.

Inhibitors of the this compound pathway have demonstrated antibacterial effects. For instance, docosahexaenoic acid (DHA) has been shown to reduce the number and size of inclusions in C. trachomatis-infected HeLa cells, an effect that can be rescued by supplementation with menaquinone-7.

Experimental Protocols

Isolation of this compound from Streptomyces sp. MK359-NF1

The following protocol is a detailed interpretation based on the summary provided by Hosokawa et al. (1999).

1. Fermentation:

-

Prepare a seed culture of Streptomyces sp. MK359-NF1 in a suitable medium.

-

Inoculate a production medium containing 3% starch, 1.5% soybean meal, 0.2% yeast extract, 0.3% NaCl, 0.05% MgSO₄·7H₂O, and 0.03% CaCO₃ (pH adjusted to 7.0 before sterilization).

-

Incubate the culture at 27°C with shaking for 7 days.

2. Broth Filtration and Initial Purification:

-

Filter the fermentation broth to separate the mycelium.

-

Adjust the pH of the supernatant to 3.0.

-

Apply the acidified supernatant to a column of Diaion HP-20 resin.

-

Wash the column with water.

-

Elute the active fraction with methanol (B129727).

3. Solvent Extraction and Further Purification:

-

Concentrate the methanol eluate in vacuo.

-

Dissolve the residue in ethyl acetate (B1210297) and extract with 0.05 M phosphate (B84403) buffer (pH 7.0).

-

Adjust the pH of the aqueous layer to 3.0 and extract with n-butanol.

-

Concentrate the n-butanol extract in vacuo.

4. Chromatographic Separation:

-

Dissolve the residue in a small volume of water and apply to a Sephadex G-10 column. Elute with water.

-

Pool the active fractions and apply to a column of QAE-Toyopearl. Elute with a linear gradient of NaCl (0 to 0.5 M).

-

Desalt the active fractions using a Sephadex G-10 column.

5. Final Purification:

-

Subject the desalted active fraction to preparative reverse-phase HPLC on a C18 column.

-

Lyophilize the purified fractions containing this compound to obtain a white powder.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18

-

Mobile Phase: Gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV at 245 nm.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for the analysis of this compound.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are essential for structural elucidation.

-

Spectra are typically recorded in D₂O.

-

The reported ¹³C NMR chemical shifts (in D₂O, 125 MHz) are: 31.0, 42.1, 74.3, 75.9, 84.1, 88.9, 117.8, 128.5, 129.5, 133.0, 134.9, 139.1, 142.3, 146.0, 149.1, 158.9, 168.0, 175.9, 213.0 ppm.

Conclusion

This compound is a molecule of significant interest due to its central role in a bacterial metabolic pathway that is a validated target for antibiotic development. This guide provides a foundational understanding of its chemical and biological properties for researchers in natural product chemistry, microbiology, and drug discovery. Further investigation into the enzymology of the this compound pathway and the development of potent and specific inhibitors holds considerable promise for addressing the challenge of antibiotic resistance.

References

The Crucial Role of Aminodeoxyfutalosine in the Alternative Menaquinone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (vitamin K2) is an essential component of the electron transport chain in many bacteria. While the canonical shikimate pathway for menaquinone biosynthesis is well-understood, a distinct alternative route, the futalosine pathway, has been identified in a range of pathogenic and non-pathogenic bacteria. This pathway presents a promising avenue for the development of narrow-spectrum antibiotics. A key intermediate in this pathway is 6-aminodeoxythis compound (AFL). This technical guide provides an in-depth exploration of the biosynthesis and enzymatic conversion of aminodeoxythis compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to the this compound Pathway

The this compound pathway represents a distinct metabolic route for the biosynthesis of menaquinone, diverging from the classical pathway that utilizes chorismate via the MenF, MenD, MenC, MenE, and MenB enzymes.[1] This alternative pathway is present in various bacteria, including species of Streptomyces, Helicobacter, Campylobacter, and Chlamydia.[1][2][3] The discovery of this pathway has opened new avenues for understanding bacterial metabolism and for the identification of novel antibiotic targets.

Aminodeoxythis compound: A Key Intermediate

Central to the this compound pathway is the formation of 6-aminodeoxythis compound (AFL).[4] This nucleoside analog is synthesized from chorismate by the sequential action of MqnA and the radical SAM enzyme MqnE (aminothis compound synthase).[5][6] The subsequent deamination of AFL to this compound is a critical step, catalyzed by a diverse group of enzymes.

Enzymatic Deamination of 6-Aminodeoxythis compound

The deamination of AFL is carried out by enzymes belonging to the cog1816 and cog0402 protein families, which were previously often misannotated as adenosine (B11128) deaminases.[1][7] In Helicobacter pylori, a specific AFL deaminase, HpAFLDA (encoded by the jhp0252 gene), has been identified and characterized.[4] These enzymes exhibit high substrate specificity and catalytic efficiency for AFL.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the deamination of 6-aminodeoxythis compound by various enzymes. This data highlights the high affinity and turnover rates of these enzymes for their specific substrate.

| Enzyme (Organism) | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (M-1s-1) | Reference |

| Sav2595 (Streptomyces avermitilis) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |

| Acel0264 (Acidothermus cellulolyticus) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |

| Nis0429 (Nitratiruptor sp.) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |

| Dr0824 (Deinococcus radiodurans) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |

| HpAFLDA (Helicobacter pylori) | 6-aminodeoxythis compound | - | - | 6.8 x 104 | [4] |

| HpAFLDA (Helicobacter pylori) | Adenosine | - | - | 2.6 x 103 | [4] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of aminodeoxythis compound metabolism.

Synthesis of 6-Aminodeoxythis compound

The chemical synthesis of 6-aminodeoxythis compound is a prerequisite for enzymatic assays and structural studies. While detailed synthetic schemes are published in specialized chemical literature, the general approach involves multi-step organic synthesis, often starting from commercially available carbohydrate and nucleobase precursors.[4]

Cloning, Expression, and Purification of AFL Deaminases

A standardized protocol for obtaining purified AFL deaminase is outlined below.

-

Gene Amplification and Cloning: The gene encoding the putative AFL deaminase is amplified from the genomic DNA of the source organism using PCR. The amplified product is then cloned into an expression vector, often containing a polyhistidine tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).[8] Cultures are grown to a mid-log phase (OD600 of ~0.6) at 37°C.[2]

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 50 μM. To enhance protein solubility, the culture temperature is lowered to 20°C for overnight expression (approximately 18 hours).[2] The growth medium is often supplemented with a metal cofactor, such as 1.0 mM ZnCl2, which is essential for the activity of some deaminases.[2]

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 6.5, 120 mM ammonium (B1175870) sulfate, 20 mM imidazole).[2] Lysis is achieved by sonication in the presence of protease inhibitors (e.g., 0.1 mg/mL PMSF) and DNase I.[2] The cell lysate is then clarified by high-speed centrifugation to remove cell debris.

-

Affinity Chromatography: The soluble protein fraction is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 500 mM).

-

Further Purification (Optional): For higher purity, additional chromatography steps, such as anion exchange or size-exclusion chromatography, can be employed.[9]

Enzyme Kinetics Assay

The activity of AFL deaminase is typically measured by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product.

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (6-aminodeoxythis compound), and a suitable buffer (e.g., 1 M NH4Cl/NH3·H2O, pH 8.5).[8]

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The change in absorbance is monitored over time using a spectrophotometer. For substrates like AFL, which are adenosine analogs, the deamination can be followed by the decrease in absorbance at 265 nm.

-

Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are then calculated by fitting the initial rate data to the Michaelis-Menten equation.[8]

Visualizing the this compound Pathway and its Drug Development Potential

The following diagrams, generated using the DOT language, illustrate the this compound pathway and a conceptual workflow for targeting this pathway for drug development.

Caption: The this compound Pathway for Menaquinone Biosynthesis.